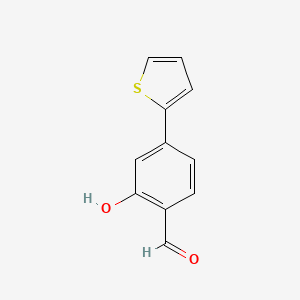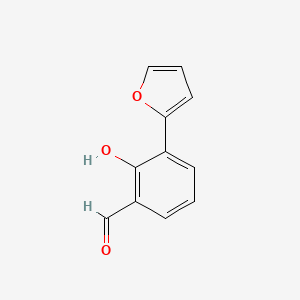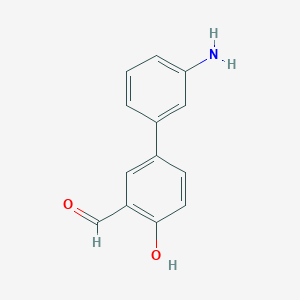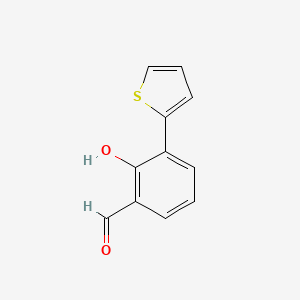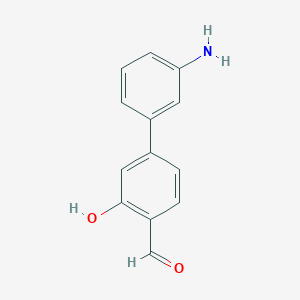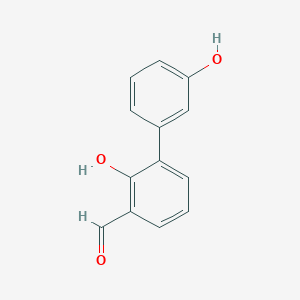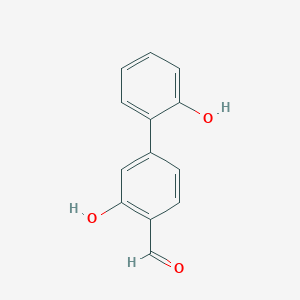
2-Formyl-5-(2-hydroxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Formyl-5-(2-hydroxyphenyl)phenol, 95% (2F5HPP) is a phenolic compound belonging to the class of hydroxybenzaldehydes. It is a colorless, water-soluble solid that is widely used in the synthesis of various organic compounds. 2F5HPP has been extensively studied in recent years due to its potential applications in the fields of pharmaceuticals, cosmetics, and food.
Wirkmechanismus
The mechanism of action of 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% is not yet fully understood. However, it is believed to inhibit the activity of COX-2 by binding to its active site and blocking the conversion of arachidonic acid to prostaglandin H2. This inhibition of COX-2 activity reduces inflammation and pain. In addition, 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% may also act as an antioxidant by scavenging reactive oxygen species and preventing oxidative damage to cells.
Biochemical and Physiological Effects
2-Formyl-5-(2-hydroxyphenyl)phenol, 95% has been shown to have anti-inflammatory, antioxidant, and anti-aging properties. In addition, it has been shown to have antimicrobial and antifungal activities. In animal studies, 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% has been shown to reduce inflammation, pain, and oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% in laboratory experiments is its high purity (95%). This makes it ideal for use in studies involving pharmaceuticals, cosmetics, and food. The main limitation is the difficulty in obtaining large quantities of the compound.
Zukünftige Richtungen
Future research on 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% should focus on its potential applications in the fields of pharmaceuticals, cosmetics, and food. In particular, further studies should be conducted to determine the exact mechanism of action of the compound and to evaluate its safety and efficacy in various applications. In addition, further research should be conducted to develop more efficient methods for the synthesis of 2-Formyl-5-(2-hydroxyphenyl)phenol, 95%. Finally, further research should be conducted to explore the potential of 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% as an anti-cancer agent.
Synthesemethoden
2-Formyl-5-(2-hydroxyphenyl)phenol, 95% can be synthesized from the reaction of 2-hydroxybenzaldehyde and 2-formylphenol in the presence of a base catalyst. The reaction is carried out at a temperature of approximately 80 °C and a pressure of 1 atm. The reaction is complete within 2-3 hours, and the product is isolated by filtration and recrystallization. The yield of 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% is typically around 95%.
Wissenschaftliche Forschungsanwendungen
2-Formyl-5-(2-hydroxyphenyl)phenol, 95% has been studied extensively in the fields of pharmaceuticals, cosmetics, and food. In pharmaceuticals, it has been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. In cosmetics, 2-Formyl-5-(2-hydroxyphenyl)phenol, 95% has been used as an antioxidant, UV absorber, and anti-aging agent. In food, it has been used as a preservative and flavoring agent.
Eigenschaften
IUPAC Name |
2-hydroxy-4-(2-hydroxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-8-10-6-5-9(7-13(10)16)11-3-1-2-4-12(11)15/h1-8,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULWNUMFQRNRHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)C=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20685030 |
Source


|
| Record name | 2',3-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-5-(2-hydroxyphenyl)phenol | |
CAS RN |
1261895-07-1 |
Source


|
| Record name | 2',3-Dihydroxy[1,1'-biphenyl]-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20685030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

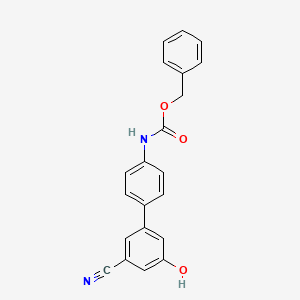
![2-Cyano-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6377434.png)

